Bis(benzonitrile)palladium chloride
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Overview
Description
Bis(benzonitrile)palladium chloride is a coordination compound with the chemical formula ((C_6H_5CN)_2PdCl_2). It is a yellow-brown solid that is soluble in organic solvents. This compound is widely used as a reagent and a precatalyst for reactions requiring soluble palladium(II) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(benzonitrile)palladium chloride can be synthesized by dissolving palladium(II) chloride in warm benzonitrile. The reaction typically involves the following steps:
- Dissolve palladium(II) chloride in warm benzonitrile.
- Allow the solution to cool, leading to the formation of the this compound complex .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Bis(benzonitrile)palladium chloride undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, often serving as a catalyst.
Reduction: The compound can be reduced under specific conditions.
Substitution: It is involved in substitution reactions, particularly in cross-coupling reactions
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various organic halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are typically biaryl compounds or other coupled products .
Scientific Research Applications
Bis(benzonitrile)palladium chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials for electronic devices
Mechanism of Action
The mechanism by which bis(benzonitrile)palladium chloride exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- Bis(acetonitrile)palladium dichloride
- Bis(triphenylphosphine)palladium dichloride
- Palladium(II) chloride
Comparison:
- Bis(acetonitrile)palladium dichloride: Similar in structure but uses acetonitrile instead of benzonitrile. It is also used as a catalyst in various reactions.
- Bis(triphenylphosphine)palladium dichloride: Contains triphenylphosphine ligands and is used in different catalytic applications.
- Palladium(II) chloride: A simpler compound without the benzonitrile ligands, used in a variety of palladium-catalyzed reactions.
Uniqueness: Bis(benzonitrile)palladium chloride is unique due to its specific coordination with benzonitrile ligands, which provides distinct reactivity and selectivity in catalytic processes .
Properties
Molecular Formula |
C14H10Cl2N2Pd |
---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
benzonitrile;palladium(2+);dichloride |
InChI |
InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
WXNOJTUTEXAZLD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
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